molecular formula C10H7BrN2O3 B1593104 Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate CAS No. 885518-85-4

Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

Cat. No. B1593104
M. Wt: 283.08 g/mol
InChI Key: FVIVPMMXHLLRDF-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 1353636-63-1 . It has a molecular weight of 282.09 and its IUPAC name is methyl 6-bromo-3-formyl-1H-indole-4-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8BrNO3/c1-16-11(15)8-2-7(12)3-9-10(8)6(5-14)4-13-9/h2-5,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Synthesis of β-Lactamase Inhibitors : This compound has been utilized in the synthesis of potent β-lactamase inhibitors, which are crucial for enhancing the effectiveness of β-lactam antibiotics against resistant bacterial strains. The synthesis pathway involves a series of reactions starting from 6-aminopenicillanic acid, leading to the creation of novel penem derivatives with significant inhibitory activity against bacterial β-lactamases (Osborne et al., 1994).

  • Formation of N-Heterocyclic Carbenes and Cinnolines : The compound's utility extends to the generation of N-heterocyclic carbenes and subsequent reactions leading to the synthesis of cinnolines through ring enlargement processes. These reactions highlight its role in constructing complex heterocyclic systems, which are of interest for developing new pharmaceuticals and materials (Schmidt et al., 2008).

  • Bromination and Functionalization of Isoxazoles : Research into the bromination of the methyl group on isoxazole derivatives, using methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate as a precursor, has paved the way for the synthesis of formyl-isoxazole compounds. These studies provide insights into the reactivity of isoxazoles and their potential in synthesizing heterocyclic compounds with various applications (Roy et al., 2004).

  • Photocatalytic Generation of Azolyl Radicals : The photocatalytic generation of 2-azolyl radicals from bromoazoles, including derivatives of methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate, demonstrates its utility in C-H functionalization. This process facilitates the arylation of (hetero)arenes, showcasing a method for the late-stage functionalization of complex molecules (Arora & Weaver, 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 6-bromo-3-formyl-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-14)13-12-7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIVPMMXHLLRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=NNC(=C12)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646157
Record name Methyl 6-bromo-3-formyl-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

CAS RN

885518-85-4
Record name Methyl 6-bromo-3-formyl-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

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